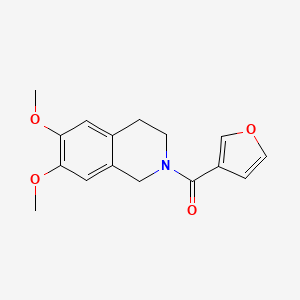
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone, also known as DIFM, is a synthetic compound that has been studied for its potential use in scientific research. DIFM has been found to have various biochemical and physiological effects, and its mechanism of action has been explored in several studies.
Mécanisme D'action
The mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves its interaction with the dopamine D2 receptor. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone binds to the receptor and inhibits its activity, leading to an increase in dopamine release in the brain. This increase in dopamine levels has been associated with various physiological and behavioral effects, including increased locomotor activity, decreased anxiety, and improved cognitive function.
Biochemical and Physiological Effects:
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been found to have various biochemical and physiological effects. In addition to its interaction with the dopamine D2 receptor, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone is its relatively low selectivity for the dopamine D2 receptor, as it has also been shown to interact with other receptors and transporters. Additionally, the effects of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone may vary depending on the dose and duration of treatment, which should be carefully controlled in lab experiments.
Orientations Futures
There are several future directions for research on (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. One area of interest is the development of more selective and potent D2 receptor ligands based on the structure of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. Another area of interest is the investigation of the effects of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone on other neurotransmitter systems and their interactions with the dopamine system. Additionally, further studies are needed to explore the potential therapeutic applications of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis method of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves the condensation of 2,3-dimethoxybenzaldehyde and furfural in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. The synthesis of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been reported in several studies, and its purity and identity have been confirmed using various analytical techniques.
Applications De Recherche Scientifique
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Propriétés
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-7-11-3-5-17(9-13(11)8-15(14)20-2)16(18)12-4-6-21-10-12/h4,6-8,10H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANFRWZWSAPDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
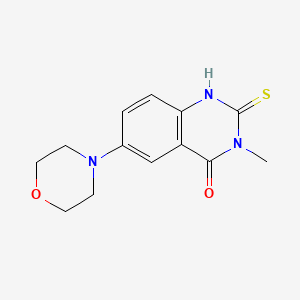

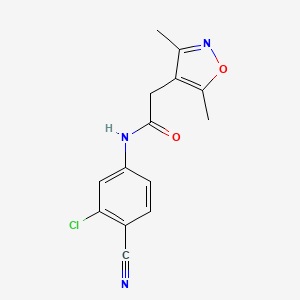

![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)

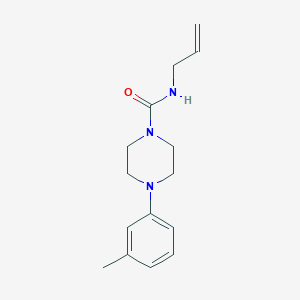
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
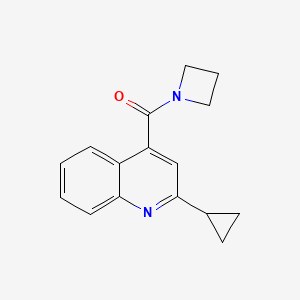
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)
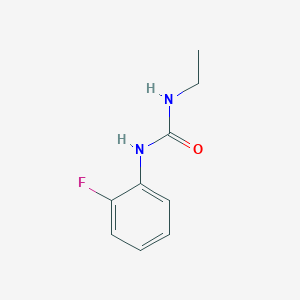
![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)